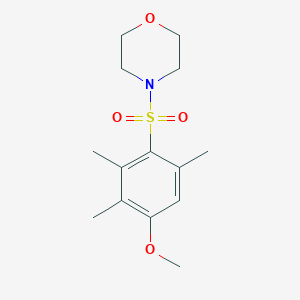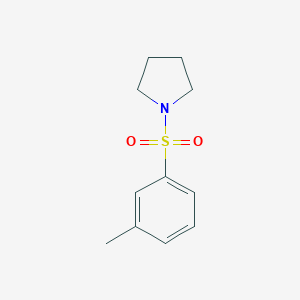
5-Chloro-8-(tosyloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-(tosyloxy)quinoline, also known as CTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. CTQ has been synthesized using various methods and has shown promising results in various research applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-(tosyloxy)quinoline is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. 5-Chloro-8-(tosyloxy)quinoline has also been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-(tosyloxy)quinoline has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, leading to changes in cellular signaling pathways. 5-Chloro-8-(tosyloxy)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-Chloro-8-(tosyloxy)quinoline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-8-(tosyloxy)quinoline in lab experiments is its high selectivity for certain enzymes, which can help researchers target specific cellular pathways. Additionally, 5-Chloro-8-(tosyloxy)quinoline is relatively easy to synthesize and has shown low toxicity in preliminary studies. However, one limitation of using 5-Chloro-8-(tosyloxy)quinoline is its potential for off-target effects, which could lead to unintended consequences in cellular signaling pathways.
Direcciones Futuras
There are many potential future directions for research on 5-Chloro-8-(tosyloxy)quinoline. One area of interest is the development of new drugs based on 5-Chloro-8-(tosyloxy)quinoline for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-(tosyloxy)quinoline and its effects on cellular signaling pathways. Researchers may also investigate the use of 5-Chloro-8-(tosyloxy)quinoline as a fluorescent probe for monitoring enzyme activity in live cells. Overall, 5-Chloro-8-(tosyloxy)quinoline shows great promise as a tool for scientific research and drug development.
Métodos De Síntesis
The synthesis of 5-Chloro-8-(tosyloxy)quinoline involves the reaction of 5-chloroquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 5-Chloro-8-(tosyloxy)quinoline as a white solid. Other methods of synthesis include the use of different sulfonyl chlorides and bases.
Aplicaciones Científicas De Investigación
5-Chloro-8-(tosyloxy)quinoline has been studied for its potential use as a fluorescent probe for monitoring the activity of enzymes such as protein kinases. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as the human neutrophil elastase. 5-Chloro-8-(tosyloxy)quinoline has been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Propiedades
Nombre del producto |
5-Chloro-8-(tosyloxy)quinoline |
|---|---|
Fórmula molecular |
C16H12ClNO3S |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-4-6-12(7-5-11)22(19,20)21-15-9-8-14(17)13-3-2-10-18-16(13)15/h2-10H,1H3 |
Clave InChI |
VWPVTHBZBFRVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)

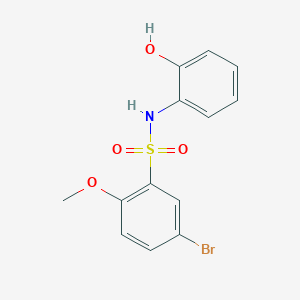
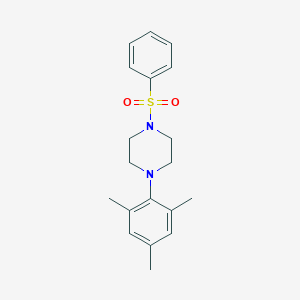
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)


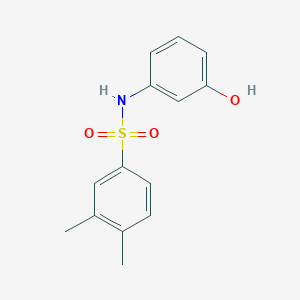
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
